molecular formula C5H8ClN B2813001 3-Chloro-2,2-dimethylpropanenitrile CAS No. 131221-78-8

3-Chloro-2,2-dimethylpropanenitrile

Cat. No.: B2813001
CAS No.: 131221-78-8
M. Wt: 117.58
InChI Key: PXZDLYNPORAVMO-UHFFFAOYSA-N
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Scientific Research Applications

Biological Activity

3-Chloro-2,2-dimethylpropanenitrile is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview for researchers and professionals in the field.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The nitrile group can participate in nucleophilic addition reactions, while the chlorine atom may influence the compound's reactivity and binding affinity to biological macromolecules.

Studies have indicated that this compound can act as a ligand for certain receptors, potentially modulating signaling pathways involved in cellular processes.

Toxicological Profile

Research has assessed the toxicological effects of this compound. In animal studies, it has been shown to exhibit varying degrees of toxicity depending on the dose and route of administration. For example:

  • Acute Toxicity : In rats, the oral LD50 was reported between 1000 to 2000 mg/kg body weight, indicating moderate toxicity .
  • Chronic Exposure : Long-term studies have demonstrated potential carcinogenic effects with increased incidences of tumors in specific tissues following prolonged exposure .

Case Studies

  • In Vivo Studies :
    • A study on NMRI mice demonstrated that dermal applications of this compound resulted in observable clinical signs of toxicity such as lethargy and abnormal gait at higher doses. Histopathological evaluations revealed no significant findings at lower doses but noted changes at higher concentrations .
  • Cellular Studies :
    • In vitro assays have shown that this compound can induce cytotoxic effects in various cell lines. The compound's ability to disrupt cellular functions was linked to its electrophilic nature due to the presence of the chlorine atom.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
3-Hydroxy-2,2-dimethylpropanenitrileHydroxyl group instead of ClStudied for enzyme interactions
3-Chloro-2-methylpropeneSimilar nitrile structureExhibits mutagenic properties in specific assays

Properties

IUPAC Name

3-chloro-2,2-dimethylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN/c1-5(2,3-6)4-7/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZDLYNPORAVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131221-78-8
Record name 3-chloro-2,2-dimethylpropanenitrile
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